molecular formula C23H30N4O4S B298266 N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

Cat. No. B298266
M. Wt: 458.6 g/mol
InChI Key: BLFYVCPTJWUCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide, also known as EPPS, is a chemical compound that has been extensively studied for its scientific research applications. EPPS is a sulfonamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a useful tool for researchers in a wide range of fields.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide is not well understood, but it is thought to involve the binding of the compound to specific receptors or ion channels in cells. This compound has been shown to have a variety of effects on neuronal signaling, including the modulation of glutamate receptors and the inhibition of synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the ability to enhance the survival of neurons and to protect against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties and to be effective at reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide is its ability to act as a stable buffer in electrophysiology experiments. Additionally, this compound has been shown to have a low toxicity profile and to be well-tolerated by cells and tissues. However, this compound can be difficult to dissolve in some solvents and may require the use of specialized equipment or techniques.

Future Directions

There are a number of potential future directions for research on N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide, including the investigation of its effects on other ion channels and receptors, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases and other conditions. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential side effects or limitations of its use in laboratory experiments.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide typically involves a multi-step process that begins with the reaction of 2-ethoxyaniline and p-chlorobenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with methyl isocyanate to form the corresponding N-acylurea, which is subsequently treated with hydrazine hydrate to yield this compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to have a wide range of scientific research applications, particularly in the fields of neuroscience and biochemistry. One of the primary uses of this compound is as a buffer in electrophysiology experiments, where it has been shown to be effective at maintaining stable pH levels over a wide range of temperatures and ionic strengths.

properties

Molecular Formula

C23H30N4O4S

Molecular Weight

458.6 g/mol

IUPAC Name

2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C23H30N4O4S/c1-4-31-22-8-6-5-7-21(22)27(32(29,30)20-11-9-18(2)10-12-20)17-23(28)25-24-19-13-15-26(3)16-14-19/h5-12H,4,13-17H2,1-3H3,(H,25,28)

InChI Key

BLFYVCPTJWUCAU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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